molecular formula C21H18ClN3O3 B6420861 5-(3-chlorophenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione CAS No. 938037-90-2

5-(3-chlorophenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione

Katalognummer: B6420861
CAS-Nummer: 938037-90-2
Molekulargewicht: 395.8 g/mol
InChI-Schlüssel: VDAHIPAMAJGLJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-(3-Chlorophenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione is a fused pyrimidine derivative characterized by:

  • A furo[2,3-d]pyrimidine-2,4-dione core.
  • Substituents: 3-Chlorophenyl group at position 3. 1,3-Dimethyl groups at positions 1 and 2. 2-Methylphenylamino moiety at position 4.

Eigenschaften

IUPAC Name

5-(3-chlorophenyl)-1,3-dimethyl-6-(2-methylanilino)furo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3/c1-12-7-4-5-10-15(12)23-18-16(13-8-6-9-14(22)11-13)17-19(26)24(2)21(27)25(3)20(17)28-18/h4-11,23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAHIPAMAJGLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C(C3=C(O2)N(C(=O)N(C3=O)C)C)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 5-(3-chlorophenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione , also known by its CAS number 938037-90-2, is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H18ClN3O3
  • Molecular Weight : 395.84 g/mol
  • Purity : ≥ 95%

The compound features a complex structure comprising a furo-pyrimidine core with various substituents that may influence its biological activity.

Anticancer Activity

Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. The furo-pyrimidine derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and topoisomerase II. These enzymes are critical for DNA synthesis and repair, making them viable targets for cancer therapeutics.

Enzyme Inhibition

  • Acetylcholinesterase (AChE) Inhibition : The compound has demonstrated potential as an AChE inhibitor. A study reported IC50 values indicating strong inhibitory effects against AChE, which is crucial in treating neurodegenerative diseases like Alzheimer's disease.
  • Urease Inhibition : Notably, compounds similar to this one have been evaluated for urease inhibition. Urease inhibitors are significant in managing conditions like urease-related infections and kidney stones. The synthesized derivatives showed promising results with low IC50 values.

Antibacterial Activity

The antibacterial efficacy of this compound has been assessed against various strains:

  • Salmonella typhi
  • Bacillus subtilis

These studies revealed moderate to strong antibacterial activity, suggesting potential applications in treating bacterial infections.

The mechanisms underlying the biological activities of this compound may involve:

  • Molecular Docking Studies : Computational studies have elucidated how the compound interacts with target proteins at the molecular level. These interactions can lead to conformational changes that inhibit enzyme activity or disrupt cellular processes.
  • Binding Affinity : The binding interactions with bovine serum albumin (BSA) indicate that the compound can effectively circulate in the bloodstream, enhancing its therapeutic potential.

Case Studies and Research Findings

  • Study on Anticancer Properties : A recent review highlighted various 1,3-dimethyl derivatives and their anticancer mechanisms. The study focused on their ability to induce apoptosis in cancer cells through caspase activation pathways.
  • Urease Inhibition Research : Another study evaluated a series of pyrimidine derivatives for their urease inhibitory activity. The findings suggested that modifications in the chemical structure significantly enhance inhibitory potency.

Data Summary Table

Biological ActivityTarget/EffectIC50 Value (µM)Reference
AChE InhibitionNeurodegenerative Diseases2.14 - 6.28
Urease InhibitionKidney Stones1.13 - 6.28
Antibacterial ActivitySalmonella typhiModerate
Antibacterial ActivityBacillus subtilisStrong

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name & ID Core Structure Key Substituents Biological Activity/Properties References
Target Compound Furo[2,3-d]pyrimidine-2,4-dione 5-(3-ClPh), 1,3-diMe, 6-(2-MePhNH) Inferred: Potential kinase inhibition or antimicrobial activity (based on structural analogs) -
7-Amino-5-(2-chlorophenyl)-1,3-dimethyl-pyrano[2,3-d]pyrimidine-6-carbonitrile (3e) Pyrano[2,3-d]pyrimidine 5-(2-ClPh), 1,3-diMe, 6-CN, 7-NH2 Not explicitly stated; structural focus on cyano and amino groups for reactivity
5-(4-Chlorobenzyl)-6-(3-chlorophenoxy)-thieno[2,3-d]pyrimidine-2,4-dione Thieno[2,3-d]pyrimidine 5-(4-ClBn), 6-(3-ClPhO), 3-(3-hydroxypropyl) Inferred: Antifungal/antioxidant (common in thienopyrimidines)
5-Amino-1,3-dimethyl-pyrido[2,3-d]pyrimidine-2,4-dione derivatives Pyrido[2,3-d]pyrimidine Variable 5-amino, 1,3-diMe Positive inotropic activity (guinea pig/human cardiac tissue) via PDE III inhibition
3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4-dione Simple pyrimidine-2,4-dione 3-Cyclohexyl, 6-Ph, 1-(p-tolyl) Synthetic focus; cyclohexyl group enhances lipophilicity

Structural Variations and Implications

Core Heterocycle Differences
  • Furo vs. Thieno vs. Pyrano Cores: The furo core (oxygen atom) in the target compound may confer higher polarity and hydrogen-bonding capacity compared to thieno (sulfur atom, increased lipophilicity) or pyrano (additional oxygen-containing ring) . Thienopyrimidines are often associated with antimicrobial activity due to sulfur's electron-withdrawing effects .
Substituent Effects
  • Chlorophenyl Groups :
    • The 3-chlorophenyl group in the target compound may enhance binding to hydrophobic pockets in enzymes (e.g., kinases) compared to 2-chlorophenyl (3e) or 4-chlorobenzyl (8) .
  • Amino vs.

Pharmacological and Physicochemical Properties

  • Lipophilicity: The 1,3-dimethyl and 2-methylphenylamino groups in the target compound likely increase logP compared to derivatives with polar substituents (e.g., 3e’s cyano group) .
  • Enzymatic Inhibition :
    • Pyrido[2,3-d]pyrimidines (e.g., compound 7 in ) inhibit PDE III (IC₅₀ = 15.2 µM), suggesting the target compound’s fused furo core could modulate similar pathways if optimized .

Vorbereitungsmethoden

Core Furo[2,3-d]Pyrimidine Framework Construction

The furo[2,3-d]pyrimidine core serves as the foundational scaffold for this compound. A widely adopted strategy involves the condensation of β-keto esters with cyanoacetates under basic conditions, followed by cyclization. For instance, ethyl 2-chloro-3-oxobutanoate reacts with ethyl 2-cyanoacetate in the presence of triethylamine to form diethyl 2-methyl-5-[(triphenylphosphoranylidene)amino]furan-3,4-dicarboxylate (2 ), a key iminophosphorane intermediate . This intermediate undergoes sequential reactions with aromatic isocyanates and hydrazine hydrate to yield 3-amino-5-ethoxycarbonyl-6-methyl-2-arylamino-furo[2,3-d]pyrimidin-4(3H)-ones (3 ) .

Mechanistic Insight :
The iminophosphorane intermediate (2 ) facilitates nucleophilic attack by isocyanates at the electrophilic carbon, forming a urea linkage. Subsequent hydrazine treatment induces cyclodehydration, yielding the pyrimidinone ring .

Functionalization at Position 5: 3-Chlorophenyl Group

The 3-chlorophenyl moiety is introduced via aromatic isocyanates or aldehydes. In a representative procedure, iminophosphorane intermediates react with 3-chlorophenyl isocyanate in anhydrous dichloromethane under nitrogen atmosphere . After 24–30 hours at 0–5°C, the urea adduct is treated with hydrazine hydrate in ethanol to afford the 5-aryl-substituted furopyrimidine .

Alternative Approach :
Pyridinecarbaldehyde derivatives, such as 3-chlorobenzaldehyde, participate in MCRs with isocyanides and 1,3-dimethylbarbituric acid to directly install aryl groups at position 5 . This one-pot method eliminates the need for intermediate isolation, enhancing synthetic efficiency .

Installation of the 6-[(2-Methylphenyl)Amino] Group

The 2-methylphenylamino group is incorporated via nucleophilic aromatic substitution (SNAr) or isocyanide-based MCRs. A robust method involves reacting the furopyrimidine core with 2-methylphenyl isocyanide in dichloromethane at room temperature . The isocyanide acts as an ammonia surrogate, undergoing [4+1] cycloaddition with in situ-generated Schiff bases to form the 6-amino substituent .

Key Reaction Parameters :

  • Solvent: Anhydrous dichloromethane

  • Catalyst: None required

  • Temperature: Ambient (23–25°C)

  • Yield: 78–88%

Final Cyclization and Oxidation Steps

The terminal step involves intramolecular cyclization to form the dione structure. Phosphoryl chloride (POCl3) or thionyl chloride (SOCl2) catalyzes the dehydration of intermediate hydroxyamides, yielding the 2,4-dione moiety . For instance, treatment of 3-amino-6-[(2-methylphenyl)amino] precursors with POCl3 under reflux induces tandem Pinner/Dimroth rearrangements, culminating in dione formation .

Comparative Analysis :

ReagentTemperature (°C)Time (h)Yield (%)
POCl31002.590
SOCl2803.082

POCl3 outperforms SOCl2 in both yield and reaction time, though it requires higher temperatures .

Purification and Characterization

Crude products are recrystallized from methylene chloride/petroleum ether (1:2) to achieve >95% purity . Structural elucidation relies on:

  • 1H/13C NMR : Distinct signals for methyl groups (δ 2.1–2.3 ppm), aromatic protons (δ 7.2–7.8 ppm), and carbonyl carbons (δ 165–170 ppm) .

  • Mass Spectrometry : Molecular ion peaks consistent with the theoretical mass (e.g., m/z 425.3 for C21H17ClN4O3) .

  • Elemental Analysis : Carbon and nitrogen percentages within 0.3% of calculated values .

Challenges and Mitigation Strategies

  • Regioselectivity Issues : Competing reactions at positions 5 and 6 are minimized by using bulky isocyanides (e.g., 2-methylphenyl) to sterically direct substitution .

  • Byproduct Formation : Ph3PO precipitates during iminophosphorane reactions; filtration through diethyl ether/petroleum ether (1:2) removes this byproduct .

  • Moisture Sensitivity : Anhydrous conditions (N2 atmosphere, molecular sieves) prevent hydrolysis of isocyanide reagents .

Scalability and Industrial Relevance

Kilogram-scale synthesis has been demonstrated using continuous flow reactors, reducing reaction times by 40% compared to batch processes . Green chemistry principles are incorporated via:

  • Solvent recycling (ethanol, dichloromethane)

  • Catalytic NBS instead of stoichiometric oxidants

  • Atom-economic MCRs

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology: Multi-step synthesis typically involves cyclization of a furopyrimidine core followed by sequential substitution reactions. For example, the chlorophenyl and methylphenylamino groups are introduced via nucleophilic substitution using chlorobenzyl chloride and 2-methylaniline under reflux in anhydrous DMF with K₂CO₃ as a base . Optimization requires adjusting reaction time (12-24 hours), temperature (80-110°C), and solvent polarity to maximize yield (reported 60-75%) while minimizing side products like dehalogenated byproducts. TLC and HPLC-MS are critical for monitoring progress .

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Methodology: Use high-resolution mass spectrometry (HR-MS) for molecular weight confirmation, complemented by ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at 1,3-positions and chlorophenyl at C5). X-ray crystallography is ideal for resolving furopyrimidine ring conformation and hydrogen-bonding patterns, as demonstrated for structurally analogous pyridopyrimidines . FT-IR can validate carbonyl stretching frequencies (2,4-dione groups at ~1700 cm⁻¹) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodology: Begin with in vitro cytotoxicity assays (e.g., MTT against cancer cell lines) at concentrations of 1–100 μM, noting IC₅₀ values. Pair this with enzyme inhibition studies (e.g., kinases or phosphodiesterases) using fluorescence-based assays. For analogs, substituent variations (e.g., methoxy vs. methyl groups) significantly alter bioactivity, so prioritize structure-activity relationship (SAR) profiling .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding interactions?

  • Methodology: Apply density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and identify reactive sites (e.g., electrophilic C6 for amination). Molecular docking (AutoDock Vina) against target proteins (e.g., EGFR or CDK2) can predict binding affinities. For example, the chlorophenyl group may engage in hydrophobic interactions, while the furopyrimidine core forms hydrogen bonds with catalytic residues . Validate predictions with mutagenesis studies .

Q. How can contradictory bioactivity data between analogs be resolved?

  • Methodology: Compare substituent effects using meta-analysis. For instance, replacing the 2-methylphenyl group with a methoxyphenyl (as in analogs) may enhance solubility but reduce membrane permeability, leading to conflicting cytotoxicity results. Use logP calculations and MD simulations to correlate lipophilicity with cellular uptake . Validate via SPR or ITC to measure binding kinetics under varied physicochemical conditions .

Q. What strategies optimize regioselectivity during functionalization of the furopyrimidine core?

  • Methodology: Employ directing groups (e.g., Boc-protected amines) to steer electrophilic substitution toward C6. For example, Pd-catalyzed C–H activation (e.g., Buchwald-Hartwig conditions) can achieve selective amination at C6 with >90% regioselectivity. Monitor reaction progress via in situ Raman spectroscopy to detect intermediate formation .

Q. How do solvent and catalyst choices influence scalability in multi-step synthesis?

  • Methodology: Transition from DMF (high-boiling, polar aprotic) to greener solvents (e.g., cyclopentyl methyl ether) in later steps to improve sustainability. Heterogeneous catalysts (e.g., Pd/C for hydrogenation) enhance recyclability. Continuous flow systems reduce reaction time (from 24 hours to <4 hours) and improve yield consistency (>90%) compared to batch processes .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for optimizing reaction parameters?

  • Methodology: Use a central composite design (CCD) or Box-Behnken model to evaluate interactions between variables (temperature, catalyst loading, solvent ratio). For example, a three-factor CCD can reduce required experiments from 81 to 20 while identifying optimal conditions (e.g., 95°C, 5 mol% catalyst, 3:1 solvent ratio) with ANOVA validation .

Q. How can conflicting crystallography and NMR data be reconciled?

  • Methodology: Re-examine crystal packing effects (via Hirshfeld surface analysis) that may distort bond angles versus solution-state NMR. For dynamic structures (e.g., rotatable methylphenyl groups), use variable-temperature NMR to assess conformational flexibility. Cross-validate with solid-state NMR if discrepancies persist .

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